![molecular formula C47H28N4O B12289295 [1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12289295.png)
[1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-carbonitrile, 3’-[4-phenyl-6-(spiro[9H-fluorene-9,9’-[9H]xanthen]-2’-yl)-1,3,5-triazin-2-yl]- is a complex organic compound that has garnered significant interest in the field of materials science and organic electronics. This compound is notable for its unique structural features, which include a spiro[fluorene-9,9’-xanthene] core and a triazine moiety. These structural elements contribute to its exceptional photophysical properties, making it a valuable component in various high-performance electronic devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carbonitrile, 3’-[4-phenyl-6-(spiro[9H-fluorene-9,9’-[9H]xanthen]-2’-yl)-1,3,5-triazin-2-yl]- typically involves multiple steps, including the formation of the spiro[fluorene-9,9’-xanthene] core and the subsequent attachment of the triazine moiety. One common method involves the Suzuki cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds. This reaction is carried out under mild conditions using palladium catalysts and base .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-4-carbonitrile, 3’-[4-phenyl-6-(spiro[9H-fluorene-9,9’-[9H]xanthen]-2’-yl)-1,3,5-triazin-2-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
[1,1’-Biphenyl]-4-carbonitrile, 3’-[4-phenyl-6-(spiro[9H-fluorene-9,9’-[9H]xanthen]-2’-yl)-1,3,5-triazin-2-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials with unique photophysical properties.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of high-performance organic light-emitting diodes (OLEDs) and other electronic devices
Mécanisme D'action
The mechanism by which [1,1’-Biphenyl]-4-carbonitrile, 3’-[4-phenyl-6-(spiro[9H-fluorene-9,9’-[9H]xanthen]-2’-yl)-1,3,5-triazin-2-yl]- exerts its effects is primarily related to its electronic structure. The spiro[fluorene-9,9’-xanthene] core provides a rigid and stable framework, while the triazine moiety contributes to its electron-accepting properties. These features enable efficient charge transport and light emission, making it an ideal candidate for use in OLEDs and other optoelectronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Shares the spiro core but lacks the triazine moiety.
Spirobifluorene: Another spiro compound with similar photophysical properties but different structural features.
Triazine-based Compounds: Compounds with triazine moieties but different core structures
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-carbonitrile, 3’-[4-phenyl-6-(spiro[9H-fluorene-9,9’-[9H]xanthen]-2’-yl)-1,3,5-triazin-2-yl]- lies in its combination of the spiro[fluorene-9,9’-xanthene] core and the triazine moiety. This combination imparts exceptional photophysical properties, including high thermal stability, efficient charge transport, and strong light emission, making it superior to many other similar compounds .
Propriétés
Formule moléculaire |
C47H28N4O |
|---|---|
Poids moléculaire |
664.7 g/mol |
Nom IUPAC |
4-[3-(4-phenyl-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazin-2-yl)phenyl]benzonitrile |
InChI |
InChI=1S/C47H28N4O/c48-29-30-21-23-31(24-22-30)33-13-10-14-34(27-33)45-49-44(32-11-2-1-3-12-32)50-46(51-45)35-25-26-43-41(28-35)47(40-19-8-9-20-42(40)52-43)38-17-6-4-15-36(38)37-16-5-7-18-39(37)47/h1-28H |
Clé InChI |
XVICLHDTRQYNMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC4=C(C=C3)OC5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68)C9=CC=CC(=C9)C1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


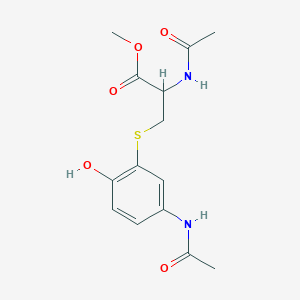
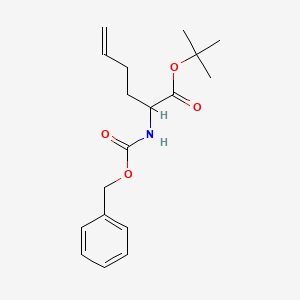
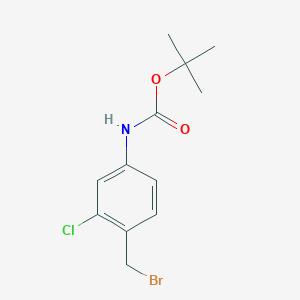
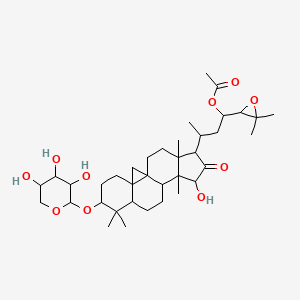
![[17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12289242.png)
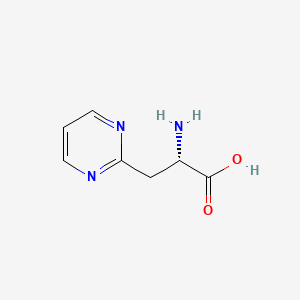
![2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12289254.png)
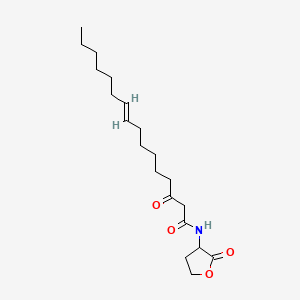
![5-[2-Amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12289269.png)

![Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12289283.png)



